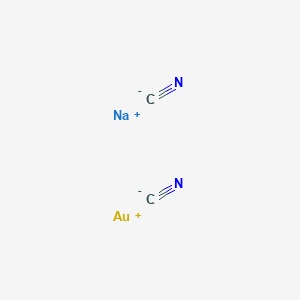

Sodium gold cyanide

Beschreibung

Eigenschaften

IUPAC Name |

sodium;gold(1+);dicyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CN.Au.Na/c2*1-2;;/q2*-1;2*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDSWYDTKFSTQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[Na+].[Au+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaAu(CN)2, C2AuN2Na | |

| Record name | sodium dicyanoaurate(I) | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14950-87-9 (Parent) | |

| Record name | Sodium dicyanoaurate(I) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015280098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90934603 | |

| Record name | Gold(1+) sodium cyanide (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15280-09-8 | |

| Record name | Aurate(1-), bis(cyano-κC)-, sodium (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15280-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium dicyanoaurate(I) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015280098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aurate(1-), bis(cyano-.kappa.C)-, sodium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gold(1+) sodium cyanide (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium dicyanoaurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.730 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM DICYANOAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF2520MK4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Chemical Properties of Sodium Aurocyanide Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium aurocyanide, systematically known as sodium dicyanoaurate(I) with the chemical formula Na[Au(CN)₂], is a key inorganic salt of significant interest in diverse scientific and industrial fields. It is the primary soluble gold species formed during the cyanidation process, the most common method for extracting gold from ore.[1][2] Beyond its central role in metallurgy, the dicyanoaurate(I) anion, [Au(CN)₂]⁻, has been identified as a pharmacologically active metabolite of gold-based drugs used in chrysotherapy for the treatment of rheumatoid arthritis.[3][4] This guide provides a comprehensive technical overview of its core chemical properties, synthesis, reactivity, and biological interactions, tailored for a scientific audience.

Core Chemical and Physical Properties

Sodium aurocyanide is a white to yellowish crystalline powder that is highly soluble in water.[5][6] Its stability in solution is a key attribute, stemming from the very strong interaction between the gold(I) ion and the cyanide ligands.

Quantitative Data Summary

The following table summarizes the key quantitative properties of the sodium aurocyanide complex.

| Property | Value | Reference(s) |

| Chemical Formula | Na[Au(CN)₂] | [7] |

| Molecular Weight | 271.99 g/mol | [7][8] |

| Appearance | White to yellow crystalline powder | [5][6] |

| Percent Composition | C: 8.83%, Au: 72.42%, N: 10.30%, Na: 8.45% | [8] |

| Solubility in Water | Very soluble | [5] |

| Stability Constant (log β₂) of [Au(CN)₂]⁻ | ~38-42 | [Note 1] |

| Synonyms | Sodium dicyanoaurate(I), Gold sodium cyanide | [5][7] |

Note 1: The stability constant for the dicyanoaurate(I) ion is extremely high, indicating a very stable complex. Exact values in literature vary, but consistently reflect high stability.

Synthesis and Reactivity

Synthesis

The primary formation of sodium aurocyanide occurs during the gold cyanidation process, governed by Elsner's equation. In this reaction, elemental gold is oxidized by atmospheric oxygen and subsequently complexes with cyanide ions in an alkaline aqueous solution.

Reaction: 4 Au + 8 NaCN + O₂ + 2 H₂O → 4 Na[Au(CN)₂] + 4 NaOH[1][2]

This process is typically carried out in large-scale leaching tanks where crushed ore is mixed with a dilute sodium cyanide solution.[9]

Key Reactivity

-

Reaction with Acids: A critical chemical property is its reaction with strong acids, which protonates the cyanide ligands, leading to the liberation of highly toxic hydrogen cyanide (HCN) gas.[5] This reaction represents a significant safety hazard. Reaction: Na[Au(CN)₂] + 2 H⁺ → Na⁺ + AuCN + HCN(g)

-

Chemical Stability: The Na[Au(CN)₂] complex is stable under normal storage conditions in the absence of acid.[5] However, it will decompose upon exposure to extreme heat.[5]

-

Incompatible Materials: It is incompatible with all acids, ammonia, organic solvents, and metal powders.[5]

Experimental Protocols

Protocol 1: Laboratory Synthesis of Sodium Aurocyanide

This protocol describes a representative method for synthesizing Na[Au(CN)₂] on a laboratory scale based on established chemical principles.

-

Materials: Gold(I) cyanide (AuCN), Sodium Cyanide (NaCN), Deionized water.

-

Procedure:

-

In a fume hood, prepare a 0.5 M solution of sodium cyanide in deionized water.

-

Slowly add stoichiometric amounts of solid Gold(I) cyanide (AuCN) to the NaCN solution with continuous stirring. The reaction is the simple addition of the cyanide ligand: AuCN(s) + NaCN(aq) → Na--INVALID-LINK--

-

Stir the mixture at room temperature for 1-2 hours until all the AuCN has dissolved, resulting in a clear, colorless solution of sodium aurocyanide.

-

The product can be used in solution or isolated by slow evaporation of the solvent under reduced pressure to yield crystalline Na[Au(CN)₂].

-

-

Safety: All operations must be performed in a certified fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Avoid contact with acids.

Protocol 2: Characterization by FTIR Spectroscopy

This protocol provides a general method for obtaining an infrared spectrum of the aurocyanide complex.

-

Sample Preparation: Prepare a ~1% solution of Na[Au(CN)₂] in deionized water (for liquid cell analysis) or create a KBr pellet by grinding a small amount of solid Na[Au(CN)₂] with dry potassium bromide.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the pure solvent or KBr pellet.

-

Acquire the sample spectrum.

-

Scan the region from 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Expected Results: The most prominent feature will be a very strong, sharp absorption band corresponding to the C≡N stretching vibration. For metal-cyanide complexes, this band typically appears in the 2100-2200 cm⁻¹ region.[10]

Protocol 3: Characterization by ¹³C NMR Spectroscopy

This protocol outlines a general procedure for obtaining a ¹³C NMR spectrum.

-

Sample Preparation:

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Tune the probe for ¹³C.

-

Acquire the spectrum using a standard single-pulse experiment. Due to the low natural abundance of ¹³C and its long relaxation times, a sufficient number of scans and an appropriate relaxation delay (e.g., 1-2 seconds) should be used to achieve a good signal-to-noise ratio.[13]

-

-

Expected Results: A single resonance is expected for the two equivalent carbon atoms of the cyanide ligands in the linear [Au(CN)₂]⁻ complex.[14]

Protocol 4: Quantitative Analysis by Ion Chromatography

This protocol details a method for determining the concentration of aurocyanide in an aqueous sample, adapted from established environmental analysis methods.[15][16][17]

-

Sample Preparation:

-

Filter the aqueous sample through a 0.45 µm syringe filter to remove particulate matter.

-

Adjust the sample pH to >12 by adding a concentrated sodium hydroxide solution to stabilize the cyanide species and prevent HCN volatilization.[15]

-

Prepare a series of calibration standards of known Na[Au(CN)₂] concentrations in a similar alkaline matrix.

-

-

Instrumentation & Conditions:

-

System: Ion Chromatograph (IC) with Pulsed Amperometric Detection (PAD) using a silver working electrode.

-

Guard Column: Dionex IonPac AG15 (or equivalent).[15]

-

Analytical Column: Dionex IonPac AS7 or AS15 (or equivalent).[18]

-

Eluent: A sodium hydroxide gradient is typically used (e.g., 63 mM NaOH).[15]

-

Flow Rate: 1.0 mL/min.[15]

-

Injection Volume: 20-100 µL.

-

Column Temperature: 30 °C.[15]

-

-

Analysis:

-

Inject the prepared standards to generate a calibration curve.

-

Inject the prepared sample.

-

Quantify the aurocyanide peak based on the calibration curve.

-

Biological Pathways and Process Workflows

The following diagrams illustrate key pathways and industrial workflows involving the sodium aurocyanide complex.

Toxicological Pathway

The primary toxic mechanism of sodium aurocyanide is mediated by the cyanide ion, which is a potent inhibitor of cellular respiration.

Caption: Toxicological pathway of aurocyanide via inhibition of Complex IV in the mitochondrial electron transport chain.

Potential Therapeutic Pathway

In chrysotherapy, aurocyanide is considered an active metabolite of gold drugs, potentially exerting anti-inflammatory effects through multiple mechanisms.

Caption: Potential therapeutic mechanisms of aurocyanide in the context of chrysotherapy for rheumatoid arthritis.[9][19]

Industrial Workflow: Gold Cyanidation (Carbon-in-Pulp)

The Carbon-in-Pulp (CIP) method is a standard industrial workflow for extracting gold using sodium cyanide.

Caption: Simplified workflow of the Carbon-in-Pulp (CIP) process for gold extraction using sodium cyanide.[16]

Environmental Workflow: Cyanide Detoxification (SO₂/Air Process)

The INCO SO₂/Air process is a widely used method for detoxifying cyanide-containing tailings from mining operations.

Caption: Workflow for the SO₂/Air process used for the detoxification of cyanide in mining effluents.

Logical Relationship: Cellular Uptake of Gold Complexes

While specific data for the aurocyanide ion is limited, the general mechanism for the cellular uptake of gold-containing species, such as nanoparticles, is believed to be primarily through endocytosis.

Caption: Generalized logical pathway for the cellular uptake of gold complexes via receptor-mediated endocytosis.[20][21]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Sodium cyanide - Wikipedia [en.wikipedia.org]

- 3. Chrysotherapy: a synoptic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The activation of gold complexes by cyanide produced by polymorphonuclear leukocytes. III. The formation of aurocyanide by myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gold Sodium Cyanide - ESPI Metals [espimetals.com]

- 6. 15280-09-8 CAS MSDS (GOLD SODIUM CYANIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. merckindex.rsc.org [merckindex.rsc.org]

- 9. Inhibition of lysosomal cysteine proteases by chrysotherapeutic compounds: a possible mechanism for the antiarthritic activity of Au(I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Infrared spectroscopy of the cyanide complex of iron (II) myoglobin and comparison with complexes of microperoxidase and hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 13. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]

- 14. A 13C and 15N solid-state NMR study of structural disorder and aurophilic bonding in AuI and AuIII cyanide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of an Analytical Protocol for Determination of Cyanide in Human Biological Samples Based on Application of Ion Chromatography with Pulsed Amperometric Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. lcms.cz [lcms.cz]

- 17. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. files.core.ac.uk [files.core.ac.uk]

- 20. Toxicity and cellular uptake of gold nanoparticles: what we have learned so far? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Investigation of cellular uptake mechanism of functionalised gold nanoparticles into breast cancer using SERS - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Structural Enigma of Sodium Gold Cyanide: A Technical Guide

For Immediate Release

Shanghai, China – December 13, 2025 – Despite its fundamental role in gold extraction and electroplating, a comprehensive, publicly available, single-crystal X-ray diffraction structure of the simple salt, sodium gold cyanide (Na[Au(CN)₂]), remains elusive in major crystallographic databases. This in-depth technical guide synthesizes the current state of knowledge regarding its coordination chemistry, drawing from related compounds and theoretical principles, and outlines general experimental protocols for the synthesis and analysis of dicyanoaurate(I) salts. This guide is intended for researchers, scientists, and professionals in drug development and materials science seeking a detailed understanding of this important inorganic compound.

Introduction to Sodium Dicyanoaurate(I)

Sodium dicyanoaurate(I), with the chemical formula Na[Au(CN)₂], is a white, crystalline powder soluble in water.[1] It is a key intermediate in the cyanide process for gold extraction and is also utilized in gold plating applications. The compound consists of a sodium cation (Na⁺) and a dicyanoaurate(I) anion ([Au(CN)₂]⁻). The primary focus of structural interest lies in the coordination geometry of the gold(I) center within the complex anion.

The Dicyanoaurate(I) Anion: A Linear Coordination Motif

While a definitive crystal structure for Na[Au(CN)₂] is not publicly available, the coordination geometry of the dicyanoaurate(I) anion, [Au(CN)₂]⁻, is well-established from the crystal structures of related salts, such as dicesium sodium dicyanoaurate(I) (Cs₂Na[Au(CN)₂]₃).[2] In these structures, the gold(I) ion is linearly coordinated to two cyanide ligands through the carbon atoms.

The coordination number of the gold atom in the [Au(CN)₂]⁻ anion is 2.[3] This linear geometry is a hallmark of d¹⁰ metal complexes like Au(I), where the electronic configuration favors a symmetric arrangement that minimizes ligand-ligand repulsion.

Diagram of the Dicyanoaurate(I) Anion Coordination

Caption: A diagram illustrating the linear coordination of the gold(I) ion with two cyanide ligands.

Crystallographic Data of a Related Compound

To provide a quantitative perspective, the crystallographic data for the related compound, dicesium sodium dicyanoaurate(I) (Cs₂Na[Au(CN)₂]₃), is summarized below. This compound features the same [Au(CN)₂]⁻ anion and provides insight into its structural parameters.[2]

| Parameter | Value |

| Crystal System | Hexagonal |

| Space Group | P6₃/mmc |

| a (Å) | 7.0679(7) |

| c (Å) | 18.2566(56) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 120 |

| Volume (ų) | 789.8(4) |

| Z | 2 |

| Calculated Density (Mg m⁻³) | 4.381 |

Table 1: Crystallographic data for Cs₂Na[Au(CN)₂]₃.[2]

Experimental Protocols

While a specific protocol for the synthesis and single-crystal X-ray diffraction of Na[Au(CN)₂] is not detailed in the reviewed literature, a general methodology for preparing and analyzing similar dicyanoaurate(I) salts can be outlined.

Synthesis of Dicyanoaurate(I) Salts

A general approach to synthesizing dicyanoaurate(I) salts involves the reaction of a gold(I) source with a cyanide salt in an aqueous solution. For the preparation of single crystals suitable for X-ray diffraction, slow evaporation of the solvent is a common technique.

Illustrative Synthesis Workflow:

Caption: A generalized workflow for the synthesis of dicyanoaurate(I) salt crystals.

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, they can be analyzed using a single-crystal X-ray diffractometer. The process involves mounting a crystal, collecting diffraction data, and then solving and refining the crystal structure.

General X-ray Diffraction Workflow:

References

Electrochemical Fundamentals of the Au(CN)₂⁻ System

An in-depth analysis of the electrochemical behavior of the dicyanoaurate(I) ion, [Au(CN)₂]⁻, is crucial for a range of applications, from precious metal electroplating and recovery to understanding its role as a metabolite of gold-based drugs. This technical guide provides a detailed examination of the core electrochemical principles governing the [Au(CN)₂]⁻ ion, intended for researchers, scientists, and professionals in related fields. The guide covers the fundamental thermodynamics and kinetics, details the cathodic and anodic processes, outlines key experimental protocols, and summarizes important quantitative data.

The electrochemical behavior of the dicyanoaurate ion is centered around the reversible reaction between the complex ion in solution and solid metallic gold.

Thermodynamic Aspects

The primary electrochemical reaction is the reduction of the dicyanoaurate complex to metallic gold, a single-electron transfer process. The overall cathodic reaction is:

[Au(CN)₂]⁻ + e⁻ ⇌ Au(s) + 2CN⁻ [1]

The standard reduction potential (E⁰) for this reaction is approximately -0.61 V versus the Standard Hydrogen Electrode (SHE). This negative potential indicates that the dicyanoaurate ion is a highly stable complex, a key factor in its use for controlled gold deposition.[1]

The reverse, anodic reaction represents the dissolution (or leaching) of metallic gold in a cyanide solution, which requires an oxidizing agent to proceed. The overall dissolution reaction in the presence of oxygen is:

4Au + 8CN⁻ + O₂ + 2H₂O → 4[Au(CN)₂]⁻ + 4OH⁻ [2]

This process is a form of bimetallic corrosion where different sites on the gold surface act as local anodes and cathodes.[3][4]

Kinetic Aspects

The rate of the electrochemical reaction is governed by several kinetic parameters, including the charge transfer process at the electrode surface and mass transport of the [Au(CN)₂]⁻ ion from the bulk solution to the electrode. The kinetics can be described by the Butler-Volmer equation, which relates current density to the overpotential, exchange current density (j₀), and the charge transfer coefficient (α).

-

Exchange Current Density (j₀): This represents the rate of reaction at equilibrium (zero overpotential) and is a measure of the intrinsic catalytic activity of the electrode material for the reaction.[5][6]

-

Charge Transfer Coefficient (α): This dimensionless factor describes the symmetry of the energy barrier for the electron transfer reaction. It signifies the fraction of the applied potential that assists the reaction.[7] For many systems, α is assumed to be approximately 0.5, indicating a symmetrical barrier.[8]

-

Diffusion Coefficient (D): This parameter quantifies the rate at which the [Au(CN)₂]⁻ ion moves through the solution via diffusion.

-

Heterogeneous Rate Constant (k⁰): This constant reflects the intrinsic rate of the electron transfer at the electrode surface.[9]

Specific values for these parameters are highly dependent on experimental conditions such as temperature, pH, electrolyte composition, and the nature of the electrode surface.[5][6] They are typically determined experimentally using techniques like cyclic voltammetry and electrochemical impedance spectroscopy.

Cathodic Process: Electroreduction of Au(CN)₂⁻

The electroreduction of dicyanoaurate is not a simple, single-step process. Studies using cyclic voltammetry (CV) and other electrochemical methods have revealed a complex mechanism that is highly dependent on the applied potential.

Reaction Mechanisms

Two primary mechanisms have been proposed for the reduction of [Au(CN)₂]⁻:

-

Adsorption-Mediated Reduction: At moderate negative potentials (e.g., -0.5 V to -0.9 V), the process is believed to occur in steps. The dicyanoaurate ion first adsorbs onto the electrode surface and dissociates, releasing a cyanide ion. This adsorbed intermediate is then reduced.

-

Step 1 (Adsorption/Dissociation): [Au(CN)₂]⁻ → (AuCN)ads + CN⁻

-

Step 2 (Electron Transfer): (AuCN)ads + e⁻ → Au(s) + CN⁻

-

-

Direct Discharge: At more negative potentials (e.g., from -1.1 V), a direct electron transfer to the [Au(CN)₂]⁻ complex occurs without a preceding adsorption step.

-

Direct Reduction: [Au(CN)₂]⁻ + e⁻ → Au(s) + 2CN⁻

-

// Nodes for potentials and pathways potential_moderate [label="Moderate Potential\n(-0.5V to -0.9V)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; potential_negative [label="High Negative Potential\n(from -1.1V)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Pathway 1: Adsorption-Mediated AuCN2_sol -> AuCN_ads [label="Adsorption & -CN⁻", color="#4285F4"]; AuCN_ads -> Au_solid [label="+ e⁻, -CN⁻", color="#4285F4"]; potential_moderate -> AuCN_ads [style=dashed, arrowhead=none, color="#4285F4"];

// Pathway 2: Direct Discharge AuCN2_sol -> Au_solid [label="+ e⁻, -2CN⁻", color="#EA4335", pos="e,3.5,2.5 s,0,1.5"]; potential_negative -> AuCN2_sol [style=dashed, arrowhead=none, color="#EA4335"];

{rank=same; potential_moderate; potential_negative;} } }

Caption: Fig. 1: Cathodic Reduction Pathways for [Au(CN)₂]⁻

Influence of Additives

The kinetics and quality of gold electrodeposition can be significantly altered by additives in the electrolyte:

-

Lead Ions (Pb²⁺): Trace amounts of lead act as a catalyst. Pb²⁺ ions adsorb on the cathode surface, lowering the activation energy for the electron transfer step and promoting a more uniform and brilliant gold layer.[1][10] This effect is known as depolarization.

-

Formic Acid (HCOOH): In acidic electrolytes, formic acid can increase the reduction rate, particularly at potentials more negative than -1.2 V, by reducing the influence of adsorbed gold complexes.

Anodic Process: Gold Dissolution and Passivation

The anodic behavior of gold in cyanide solutions is critical for leaching operations. The process involves the oxidation of metallic gold, but it can be hindered by the formation of passivating layers on the electrode surface.

Cyclic voltammetry studies show that the anodic dissolution of gold can exhibit multiple current peaks. These peaks are followed by regions of decreased current, which correspond to the passivation of the surface. This passivation is attributed to the formation of species like gold(I) cyanide (AuCN) or gold oxides/hydroxides at higher potentials, which inhibit further dissolution.[7] The stability and formation of these passivating films are strongly dependent on both the electrode potential and the pH of the solution.

Caption: Fig. 2: Anodic Dissolution and Passivation Cycle of Gold

Summary of Quantitative Data

The following tables summarize key quantitative parameters related to the electrochemistry of the [Au(CN)₂]⁻ ion.

Table 1: Thermodynamic and Kinetic Parameters

| Parameter | Symbol | Typical Value / Range | Notes |

| Standard Reduction Potential | E⁰ | -0.61 V vs. SHE | For [Au(CN)₂]⁻ + e⁻ ⇌ Au + 2CN⁻. |

| Charge Transfer Coefficient | α | ~0.5 (assumed) | Highly system-dependent; determined experimentally.[8] |

| Diffusion Coefficient | D | Not specified | Determined via techniques like CV or RDE. |

| Heterogeneous Rate Constant | k⁰ | Not specified | Determined via methods like Nicholson's using CV.[9] |

| Exchange Current Density | j₀ | Not specified | Depends on electrode material and solution composition.[5][6] |

Table 2: Typical Experimental Parameters for Gold Electrodeposition

| Parameter | Typical Range | Effects on Deposit |

| Deposition Potential | -0.6 to -1.2 V vs. Ag/AgCl | Controls reduction rate; more negative potentials can promote hydrogen evolution.[1] |

| Current Density | 0.1 - 10 mA/cm² | Higher density increases rate but can lead to rougher films; lower density yields smoother, denser films.[1] |

| Temperature | 25 - 60 °C | Increased temperature enhances deposition rate and conductivity.[1] |

| pH (Alkaline Bath) | 11.0 - 12.5 | Maintains bath stability and prevents formation of toxic HCN gas.[1] |

| KAu(CN)₂ Concentration | 8 - 12 g/L | Source of gold ions.[1] |

| Free Cyanide (KCN) | 1 - 15 g/L | Ensures bath stability and proper anode corrosion.[1] |

| Supporting Electrolyte | e.g., K₂HPO₄, K₂CO₃ | Increases solution conductivity for uniform current distribution.[1] |

Experimental Protocols

Cyclic Voltammetry (CV) is a fundamental technique used to investigate the electrochemical properties of the [Au(CN)₂]⁻ system. It provides information on redox potentials, reaction mechanisms, and kinetic parameters.

Representative Protocol for Cyclic Voltammetry

This protocol describes a typical CV experiment for studying the [Au(CN)₂]⁻ ion.

-

Electrochemical Cell Setup:

-

Working Electrode (WE): Gold (Au) disk electrode. The surface should be polished to a mirror finish (e.g., with alumina slurries) and cleaned electrochemically before use.

-

Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl).

-

Counter Electrode (CE): Platinum (Pt) wire or mesh with a surface area larger than the WE.

-

Electrolyte: A solution containing K[Au(CN)₂] and a supporting electrolyte (e.g., 0.1 M K₂SO₄ or K₂HPO₄) in deionized water. The solution should be deaerated by purging with an inert gas (N₂ or Ar) for at least 15-20 minutes prior to the experiment to remove dissolved oxygen.

-

-

Instrumentation:

-

A potentiostat capable of performing potential sweeps and measuring the resulting current.

-

-

Experimental Procedure:

-

Open Circuit Potential (OCP): Measure the OCP for a few minutes to ensure the system is stable.

-

Potential Sweep:

-

Start the potential sweep from a value where no reaction occurs (e.g., -0.2 V vs. Ag/AgCl).

-

Scan in the negative (cathodic) direction to a potential sufficient to observe the full reduction peak (e.g., -1.2 V vs. Ag/AgCl).

-

Reverse the scan direction at this vertex potential.

-

Scan in the positive (anodic) direction back past the starting potential to observe any oxidation peaks (e.g., to +0.8 V vs. Ag/AgCl).

-

Return to the initial potential to complete the cycle.

-

-

Scan Rate (ν): Perform scans at various rates (e.g., 10, 20, 50, 100 mV/s) to investigate the kinetics of the process. For reversible systems, peak current is proportional to the square root of the scan rate.

-

Data Acquisition: Record the current at the working electrode as a function of the applied potential between the working and reference electrodes. The resulting plot is a cyclic voltammogram.

-

// Nodes prep [label="1. Cell Preparation\n- Polish WE\n- Prepare Electrolyte\n- Assemble 3-Electrode Cell", fillcolor="#F1F3F4", fontcolor="#202124"]; purge [label="2. Deaerate Solution\n(Purge with N₂/Ar)", fillcolor="#F1F3F4", fontcolor="#202124"]; connect [label="3. Connect to Potentiostat", fillcolor="#4285F4", fontcolor="#FFFFFF"]; params [label="4. Set Scan Parameters\n- Initial/Final Potential\n- Vertex Potential\n- Scan Rate (ν)", fillcolor="#FBBC05", fontcolor="#202124"]; run [label="5. Run Experiment\n(Apply Potential Sweep)", fillcolor="#34A853", fontcolor="#FFFFFF"]; acquire [label="6. Acquire Data\n(Current vs. Potential)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="7. Analyze Voltammogram\n- Identify Peaks\n- Determine Potentials\n- Study Scan Rate Dependence", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges prep -> purge; purge -> connect; connect -> params; params -> run; run -> acquire; acquire -> analyze; }

Caption: Fig. 3: General Workflow for a Cyclic Voltammetry Experiment

References

- 1. scilit.com [scilit.com]

- 2. asianpubs.org [asianpubs.org]

- 3. reddit.com [reddit.com]

- 4. Heterogeneous electron transfer reorganization energy at the inner Helmholtz plane in a polybromide redox-active ionic liquid - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01410F [pubs.rsc.org]

- 5. Exchange current density - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Charge transfer coefficient - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. basinc.com [basinc.com]

- 10. Variation of the electrochemical transfer coefficient with potential - Faraday Discussions of the Chemical Society (RSC Publishing) [pubs.rsc.org]

Thermodynamic Stability of Sodium Gold Cyanide Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium dicyanoaurate(I), Na[Au(CN)₂], is a coordination complex of paramount importance in fields ranging from hydrometallurgy for gold extraction to specialized applications in medicine and electronics.[1][2] Its efficacy in these domains is intrinsically linked to its high thermodynamic stability in aqueous solutions. This technical guide provides a comprehensive overview of the core principles governing the stability of sodium gold cyanide solutions. It consolidates key thermodynamic data, details the influence of critical environmental factors such as pH and redox potential, outlines common experimental protocols for stability assessment, and presents visual diagrams to elucidate fundamental pathways and workflows.

Thermodynamic Data

The stability of the dicyanoaurate(I) ion, [Au(CN)₂]⁻, is quantitatively described by its formation constant (K_f) and its standard reduction potential (E°). The dicyanoaurate(I) complex is exceptionally stable, a property that underpins its widespread use.[3][4] Compared to other gold complexes with ligands like thiosulfate, thiourea, or halides, the cyanide complex is significantly more stable.[4]

Table 1: Key Thermodynamic Parameters for the Dicyanoaurate(I) Ion at 25°C

| Parameter | Reaction | Value | Reference |

| Formation Constant (K_f) | Au⁺ + 2CN⁻ ⇌ [Au(CN)₂]⁻ | 2 x 10³⁸ - 4 x 10²⁸ | [5][6] |

| Standard Reduction Potential (E°) | [Au(CN)₂]⁻ + e⁻ ⇌ Au(s) + 2CN⁻ | -0.60 V | [7] |

Note: The high formation constant indicates that the equilibrium strongly favors the formation of the stable [Au(CN)₂]⁻ complex.

Core Factors Influencing Solution Stability

The thermodynamic stability of sodium gold cyanide is not absolute and is profoundly influenced by the chemical environment. The key parameters are pH and oxidation-reduction potential (Eh).

Effect of pH

The pH of the solution is the most critical factor governing the stability of the gold cyanide complex.[8] This is due to the equilibrium between the cyanide ion (CN⁻), the active complexing agent, and its protonated form, the highly toxic and volatile hydrocyanic acid (HCN).[9]

CN⁻ + H⁺ ⇌ HCN (pKa ≈ 9.21 - 9.4) [3][10]

At pH values below 9.4, a significant portion of the cyanide is converted to HCN gas, which can escape from the solution.[10] This reduces the concentration of free cyanide ions available to form the stable gold complex, thereby shifting the equilibrium and potentially causing the decomposition of [Au(CN)₂]⁻. To ensure the stability of both the cyanide ion and the gold complex, industrial and laboratory processes are typically maintained at a pH above 10.5.[9][11] Most operations aim for a pH range of 11 to 12 to maximize gold dissolution rates and minimize cyanide consumption.[9]

Caption: pH-dependent equilibrium of cyanide and its effect on gold complex stability.

Effect of Redox Potential (Eh)

The stability of gold cyanide solutions is also defined by the oxidation-reduction potential (Eh) of the system. The relationship between Eh, pH, and the stability of different chemical species is best represented by a Pourbaix diagram.[12] For the Au-CN-H₂O system, the Pourbaix diagram shows the regions of potential and pH where metallic gold (Au), the dissolved aurocyanide complex ([Au(CN)₂]⁻), and other gold species are thermodynamically stable.[12][13]

Gold dissolution in cyanide solution occurs within a specific redox potential range, typically between -0.4 and -0.7 V.[12] The diagram illustrates that the [Au(CN)₂]⁻ complex is the predominant soluble gold species across a wide range of alkaline pH values under moderately oxidizing conditions.[13]

Caption: Conceptual logic of a Pourbaix diagram defining stability regions.

Experimental Protocols for Stability and Concentration Analysis

The quantitative analysis of sodium gold cyanide solutions is essential for process control and research. Several well-established methods are employed.

Atomic Absorption Spectroscopy (AAS)

AAS is a standard and widely used technique for determining the total concentration of gold in cyanide solutions.[14] It offers high sensitivity and selectivity.

General Protocol:

-

Sample Preparation: The cyanide solution is typically diluted with deionized water to bring the gold concentration into the linear working range of the instrument.

-

Standard Preparation: A series of gold standards of known concentrations are prepared in a matrix matching the sample (e.g., alkaline cyanide solution) to generate a calibration curve.

-

Instrumentation: An atomic absorption spectrophotometer equipped with a gold hollow cathode lamp is used. The instrument is set to the appropriate wavelength for gold (typically 242.8 nm).

-

Analysis: The blank, standards, and samples are atomized (e.g., in a flame or graphite furnace), and their absorbance is measured.

-

Quantification: The gold concentration in the samples is determined by comparing their absorbance to the calibration curve.

Titration for Cyanide Concentration

The concentration of free cyanide, crucial for maintaining complex stability, is often determined by titration with silver nitrate (AgNO₃).[15]

General Protocol:

-

Sample Collection: A known volume of the gold cyanide solution is collected.

-

Indicator: A potassium iodide (KI) indicator is added to the solution.

-

Titration: The solution is titrated with a standardized silver nitrate solution.

-

Endpoint: The endpoint is reached when a permanent faint turbidity of silver iodide (AgI) appears, indicating that all free cyanide has been complexed by the silver ions.[15]

-

Calculation: The concentration of free cyanide is calculated based on the volume of silver nitrate solution used.

Electrochemical Methods

Techniques like cyclic voltammetry (CV) can be used to study the redox behavior of the [Au(CN)₂]⁻/Au system. CV provides insights into the electrochemical stability of the complex and the mechanisms of its reduction or oxidation at an electrode surface.[16]

Caption: General experimental workflow for determining gold concentration via AAS.

Conclusion

The thermodynamic stability of sodium gold cyanide solutions is remarkably high, primarily due to the large formation constant of the dicyanoaurate(I) complex. However, this stability is critically dependent on maintaining specific environmental conditions, most notably a high pH (typically >10.5) to prevent the loss of the cyanide ligand as HCN gas. The interplay of pH and redox potential, as visualized in Pourbaix diagrams, defines the conditions under which the complex remains the dominant soluble species. Accurate and routine monitoring of both gold and free cyanide concentrations using established analytical protocols like AAS and titration is essential for any application relying on the controlled stability of these solutions. A thorough understanding of these principles is fundamental for professionals in mining, materials science, and pharmacology.

References

- 1. Sodium Dicyanoaurate(I) [drugfuture.com]

- 2. Sodium gold cyanide - CAMEO [cameo.mfa.org]

- 3. researchgate.net [researchgate.net]

- 4. Investigation on Gold–Ligand Interaction for Complexes from Gold Leaching: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solved What is the standard reduction potential of the redox | Chegg.com [chegg.com]

- 6. sarthaks.com [sarthaks.com]

- 7. culturesciences.chimie.ens.fr [culturesciences.chimie.ens.fr]

- 8. unitedchemicalcn.com [unitedchemicalcn.com]

- 9. unitedchemicalcn.com [unitedchemicalcn.com]

- 10. mdpi.com [mdpi.com]

- 11. Understanding pH Control in Gold Processing: The Role of pH Sensors - Sensorex Liquid Analysis Technology [sensorex.com]

- 12. 911metallurgist.com [911metallurgist.com]

- 13. researchgate.net [researchgate.net]

- 14. scribd.com [scribd.com]

- 15. saimm.co.za [saimm.co.za]

- 16. researchgate.net [researchgate.net]

A Technical Guide on the Synthesis of Gold Nanoparticles Using Sodium Gold Cyanide as a Precursor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of gold nanoparticles (AuNPs) utilizing sodium gold cyanide as a precursor. This document is intended for researchers, scientists, and professionals in drug development who are interested in exploring alternative synthesis routes for AuNPs, which may offer advantages in terms of stability and functionalization. While the use of chloroauric acid is more conventional, the exploration of cyanide-based precursors opens new avenues for controlling nanoparticle properties.

Introduction

Gold nanoparticles are at the forefront of nanotechnology, with significant applications in medicine, diagnostics, and therapeutics. Their unique optical and electronic properties, biocompatibility, and high surface area-to-volume ratio make them ideal candidates for drug delivery systems. The synthesis of AuNPs is a critical step that determines their size, shape, and surface chemistry, which in turn dictates their functionality. While the reduction of gold salts like tetrachloroauric acid (HAuCl4) is a well-established method, the use of sodium gold cyanide (Na[Au(CN)2]) as a precursor is a less explored but potentially valuable alternative. The strong cyanide-gold bond presents both challenges and opportunities for controlled synthesis and surface functionalization.

This guide focuses on a synthesis approach using sodium gold cyanide, with a particular emphasis on a system that employs oxalic acid as a reducing agent. This method has been the subject of systematic research to understand the influence of various reaction parameters on the resulting nanoparticles.

Synthesis Methodology

The synthesis of gold nanoparticles from sodium gold cyanide typically involves the reduction of the gold(I) cyanide complex in an aqueous solution. The choice of reducing agent is critical due to the stability of the dicyanoaurate(I) ion. Research has indicated that oxalic acid is a feasible reducing agent for this purpose.

A systematic approach to optimizing the synthesis of AuNPs from a gold cyanide precursor involves a designed experiment to study the effects of key process variables. A three-factor central composite experimental design is a suitable model for this purpose, allowing for the investigation of the effects of pH, temperature, and gold concentration on the size and stability of the resulting nanoparticles.

This protocol is an illustrative example based on the experimental design principles described in the literature for a gold cyanide-oxalic acid system. Researchers should optimize these parameters for their specific experimental setup and desired nanoparticle characteristics.

Materials:

-

Sodium gold cyanide (Na[Au(CN)2])

-

Oxalic acid (H2C2O4)

-

Thiol-containing stabilizing agent (e.g., 3-mercaptopropionic acid)

-

Sodium hydroxide (NaOH) for pH adjustment

-

Hydrochloric acid (HCl) for pH adjustment

-

Deionized water (18.2 MΩ·cm)

Equipment:

-

Reaction vessel (e.g., three-neck round-bottom flask)

-

Condenser

-

Hotplate with magnetic stirring capability

-

Temperature probe

-

pH meter

-

Malvern Zetasizer or similar dynamic light scattering (DLS) instrument

-

Scanning Electron Microscope (SEM) or Transmission Electron Microscope (TEM)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of sodium gold cyanide in deionized water at a desired concentration (e.g., 10 mM).

-

Prepare a stock solution of oxalic acid in deionized water (e.g., 100 mM).

-

Prepare a stock solution of the thiol stabilizing agent (e.g., 10 mM).

-

Prepare dilute solutions of NaOH and HCl for pH adjustment (e.g., 0.1 M).

-

-

Reaction Setup:

-

In the reaction vessel, add a calculated volume of the sodium gold cyanide stock solution and dilute with deionized water to achieve the target gold concentration as per the experimental design.

-

Add the desired amount of the thiol stabilizing agent.

-

Place the vessel on the hotplate with a magnetic stirrer and insert the temperature probe and condenser.

-

-

Parameter Adjustment:

-

Adjust the pH of the solution to the desired setpoint using the dilute NaOH or HCl solutions while stirring.

-

Heat the solution to the target temperature with continuous stirring.

-

-

Reduction and Nanoparticle Formation:

-

Once the desired temperature and pH are stable, add the required volume of the oxalic acid stock solution to initiate the reduction of the gold cyanide complex.

-

The solution color should change, indicating the formation of gold nanoparticles. The final color may range from pink to ruby red, depending on the particle size.

-

Maintain the reaction at the set temperature and stirring speed for a specified duration (e.g., 30-60 minutes) to allow for nanoparticle growth and stabilization.

-

-

Cooling and Characterization:

-

After the reaction is complete, remove the heat source and allow the solution to cool to room temperature.

-

Characterize the resulting gold nanoparticle solution for size and zeta potential using a Malvern Zetasizer.

-

Prepare samples for SEM or TEM analysis to determine the shape and morphology of the nanoparticles.

-

Data Presentation

The following tables are illustrative examples of how quantitative data from a systematic study of AuNP synthesis from sodium gold cyanide could be presented. The values are hypothetical and serve to demonstrate the structure of the data.

Table 1: Experimental Design Parameters for Gold Nanoparticle Synthesis

| Run Order | pH | Temperature (°C) | Gold Concentration (mM) | Thiol Concentration (mM) |

| 1 | 5.0 | 60 | 0.5 | 0.1 |

| 2 | 7.0 | 60 | 0.5 | 0.1 |

| 3 | 5.0 | 80 | 0.5 | 0.1 |

| 4 | 7.0 | 80 | 0.5 | 0.1 |

| 5 | 5.0 | 60 | 1.0 | 0.1 |

| 6 | 7.0 | 60 | 1.0 | 0.1 |

| 7 | 5.0 | 80 | 1.0 | 0.1 |

| 8 | 7.0 | 80 | 1.0 | 0.1 |

| 9 | 6.0 | 70 | 0.75 | 0.1 |

| 10 | 6.0 | 70 | 0.75 | 0.1 |

Table 2: Characterization Results of Synthesized Gold Nanoparticles

| Run Order | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| 1 | 45.2 | 0.35 | -25.8 |

| 2 | 35.8 | 0.28 | -30.1 |

| 3 | 30.5 | 0.21 | -28.4 |

| 4 | 22.1 | 0.18 | -32.5 |

| 5 | 55.6 | 0.42 | -23.7 |

| 6 | 48.3 | 0.36 | -29.2 |

| 7 | 40.2 | 0.29 | -27.9 |

| 8 | 33.7 | 0.24 | -31.8 |

| 9 | 38.9 | 0.26 | -30.5 |

| 10 | 39.5 | 0.27 | -30.9 |

Visualization of Experimental Workflow and Concepts

The following diagrams, created using the DOT language, illustrate the key workflows and relationships in the synthesis and application of gold nanoparticles from a sodium gold cyanide precursor.

Caption: Workflow for the synthesis of gold nanoparticles from sodium gold cyanide.

Caption: Conceptual pathway of gold nanoparticle formation and stabilization.

Caption: Logical relationship for developing a drug delivery system.

Characterization of Gold Nanoparticles

The physical and chemical properties of the synthesized AuNPs must be thoroughly characterized to ensure they meet the requirements for their intended application.

-

UV-Vis Spectroscopy: This technique is used to confirm the formation of AuNPs and to get a preliminary indication of their size and shape. Gold nanoparticles exhibit a characteristic Surface Plasmon Resonance (SPR) peak, typically in the range of 520-550 nm for spherical particles.

-

Dynamic Light Scattering (DLS): DLS is employed to determine the hydrodynamic diameter and the size distribution (Polydispersity Index, PDI) of the nanoparticles in solution.

-

Zeta Potential Measurement: This measurement indicates the surface charge of the nanoparticles and is a crucial indicator of their colloidal stability. Highly negative or positive zeta potential values suggest greater stability against aggregation.

-

Electron Microscopy (SEM/TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide direct visualization of the nanoparticles, allowing for the determination of their actual size, shape, and morphology.

Applications in Drug Development

Gold nanoparticles synthesized from sodium gold cyanide can be functionalized for various applications in drug development. The presence of a thiol-stabilizing layer provides a versatile platform for the attachment of targeting ligands and therapeutic agents.

-

Targeted Drug Delivery: The surface of the AuNPs can be modified with molecules such as antibodies, peptides, or aptamers that specifically bind to receptors on target cells, such as cancer cells. This allows for the targeted delivery of a drug payload, increasing its efficacy and reducing off-target side effects.

-

Controlled Release: The drug can be conjugated to the nanoparticle surface through linkers that are sensitive to specific stimuli in the target environment, such as pH or enzymes, allowing for controlled release of the therapeutic agent.

-

Theranostics: Gold nanoparticles can be engineered to serve as both therapeutic and diagnostic agents. Their strong optical scattering makes them excellent contrast agents for imaging modalities, while they can simultaneously carry a therapeutic payload.

Conclusion

The synthesis of gold nanoparticles from sodium gold cyanide presents a viable, albeit less common, alternative to traditional methods. The use of oxalic acid as a reducing agent in a well-controlled experimental design allows for the systematic investigation of the effects of key parameters on nanoparticle properties. The resulting thiol-stabilized nanoparticles offer a robust platform for further functionalization and application in advanced drug delivery systems. Further research into this synthesis route could lead to novel types of gold nanoparticles with unique properties tailored for specific biomedical applications.

Spectroscopic Characterization of Sodium Gold Cyanide: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Sodium gold cyanide, with the chemical formula Na[Au(CN)₂], is a key inorganic compound with significant applications in fields ranging from electroplating to medicinal chemistry. A thorough understanding of its structural and electronic properties is paramount for its effective utilization and for the development of new applications. Spectroscopic techniques provide a powerful and non-destructive means to probe the molecular structure and bonding within this complex. This guide offers a detailed overview of the spectroscopic characterization of sodium gold cyanide, focusing on Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy.

Vibrational Spectroscopy: Probing the Bonds of the Dicyanoaurate(I) Anion

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the bonding and geometry of the linear dicyanoaurate(I) anion, [Au(CN)₂]⁻. The vibrational modes of this anion are well-characterized and serve as a distinctive fingerprint for its identification.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. For a vibrational mode to be IR active, it must result in a change in the molecule's dipole moment. The key IR active vibrational modes for the [Au(CN)₂]⁻ anion are summarized in the table below.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. The primary Raman active modes for the [Au(CN)₂]⁻ anion are presented in the following table.

Table 1: Summary of Vibrational Spectroscopy Data for the Dicyanoaurate(I) Anion

| Vibrational Mode | Description | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

| ν(CN) - Symmetric Stretch | Symmetric stretching of the C≡N bonds | Inactive | ~2163 |

| ν(CN) - Asymmetric Stretch | Asymmetric stretching of the C≡N bonds | ~2141 | Inactive |

| ν(Au-C) - Symmetric Stretch | Symmetric stretching of the Au-C bonds | Inactive | ~451 |

| ν(Au-C) - Asymmetric Stretch | Asymmetric stretching of the Au-C bonds | ~340 | Inactive |

| δ(AuCN) - Bending (in-plane) | In-plane bending of the Au-C-N angle | ~233 | Inactive |

| δ(AuCN) - Bending (out-of-plane) | Out-of-plane bending of the Au-C-N angle | (degenerate with in-plane) | Inactive |

Note: The exact frequencies can vary slightly depending on the cation and the physical state (solid or solution) of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

¹³C NMR spectroscopy is a powerful tool for characterizing the carbon environment within the cyanide ligands of sodium gold cyanide. The chemical shift of the cyanide carbon is sensitive to the nature of the metal-ligand bond.

Table 2: ¹³C NMR Spectroscopy Data for Sodium Dicyanoaurate(I)

| Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity |

| ¹³C | D₂O | ~145 | Singlet |

Note: The chemical shift is referenced to a standard (e.g., TMS or DSS) and can be influenced by the solvent and concentration.

UV-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within the dicyanoaurate(I) complex. While Na[Au(CN)₂] is a white solid and its solutions are colorless, it exhibits characteristic absorptions in the ultraviolet region, which can be used for quantitative analysis.[1]

Table 3: UV-Visible Spectroscopy Data for Sodium Dicyanoaurate(I)

| Solvent | λ_max_ (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Assignment |

| Water | ~215, ~240 | Not reported | Ligand-to-Metal Charge Transfer (LMCT) |

Experimental Protocols

Infrared (IR) Spectroscopy Protocol (Solid State)

This protocol describes the acquisition of an IR spectrum of solid sodium gold cyanide using the Attenuated Total Reflectance (ATR) technique.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond crystal).

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of finely powdered sodium gold cyanide onto the center of the ATR crystal.

-

Lower the press anvil to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

Collect the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Apply an ATR correction algorithm if available in the software to account for the wavelength-dependent depth of penetration of the IR beam.

-

Perform a baseline correction to obtain a flat baseline.

-

Identify and label the peaks corresponding to the vibrational modes of the dicyanoaurate(I) anion.

-

Raman Spectroscopy Protocol (Solid State)

This protocol outlines the procedure for obtaining a Raman spectrum of solid sodium gold cyanide.

-

Instrument: A Raman spectrometer, often coupled with a microscope (micro-Raman).

-

Sample Preparation:

-

Place a small amount of the crystalline sodium gold cyanide onto a clean microscope slide.

-

-

Data Acquisition:

-

Place the slide on the microscope stage and bring the sample into focus using the objective lens.

-

Select an appropriate laser excitation wavelength (e.g., 532 nm or 785 nm) and laser power. Start with low power to avoid sample degradation.

-

Acquire the Raman spectrum. Typical parameters might include an exposure time of 10-30 seconds and 2-5 accumulations to improve the signal-to-noise ratio. The spectral range should cover the expected vibrational modes.

-

-

Data Processing:

-

The software will display the Raman spectrum as intensity versus Raman shift (in cm⁻¹).

-

Perform a baseline correction to remove any background fluorescence.

-

Identify and label the characteristic Raman peaks.

-

¹³C NMR Spectroscopy Protocol (Solution)

This protocol details the steps for acquiring a ¹³C NMR spectrum of sodium gold cyanide in solution.

-

Instrument: A Nuclear Magnetic Resonance (NMR) spectrometer.

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of sodium gold cyanide in about 0.6-0.7 mL of deuterium oxide (D₂O) in a standard 5 mm NMR tube. D₂O acts as the solvent and provides the deuterium signal for the field-frequency lock.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of D₂O.

-

Shim the magnetic field to achieve good homogeneity and resolution.

-

Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30). Key parameters to consider are:

-

Spectral width: Sufficient to cover the expected chemical shift range (e.g., 0-200 ppm).

-

Acquisition time: Typically 1-2 seconds.

-

Relaxation delay (d1): A crucial parameter for quantitative results, but for simple identification, a delay of 2-5 seconds is often sufficient.

-

Number of scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be necessary to obtain a good signal-to-noise ratio, depending on the sample concentration.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Perform phase correction and baseline correction.

-

Reference the chemical shift scale. If an internal standard is not used, the solvent signal can be used as a secondary reference.

-

Identify the chemical shift of the cyanide carbon.

-

UV-Visible Spectroscopy Protocol (Solution)

This protocol describes how to obtain a UV-Vis absorption spectrum of an aqueous solution of sodium gold cyanide.

-

Instrument: A UV-Visible spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of sodium gold cyanide in deionized water.

-

From the stock solution, prepare a dilute solution of a known concentration (e.g., in the micromolar to low millimolar range) suitable for UV-Vis analysis. The concentration should be chosen such that the maximum absorbance falls within the optimal range of the instrument (typically 0.1-1.0).

-

-

Data Acquisition:

-

Use a pair of matched quartz cuvettes (as glass absorbs in the UV region).

-

Fill one cuvette with the solvent (deionized water) to serve as the blank.

-

Fill the other cuvette with the sodium gold cyanide solution.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Replace the blank with the sample cuvette and record the absorption spectrum.

-

-

Data Analysis:

-

The instrument software will automatically subtract the blank spectrum from the sample spectrum.

-

Identify the wavelength(s) of maximum absorbance (λ_max_).

-

References

Solubility of Sodium Dicyanoaurate(I) in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of sodium dicyanoaurate(I) (Na[Au(CN)₂]), commonly known as sodium gold cyanide, in organic solvents. Due to a notable scarcity of direct quantitative solubility data for sodium dicyanoaurate(I) in the public domain, this document presents available data for the closely related and structurally similar compound, sodium cyanide (NaCN), as a proxy. Furthermore, detailed experimental protocols for determining the solubility of inorganic salts in organic solvents are provided, which can be readily adapted for Na[Au(CN)₂]. This guide aims to equip researchers with the foundational knowledge and methodologies required to assess the solubility of this important gold complex in non-aqueous media.

Introduction

Sodium dicyanoaurate(I) is a key intermediate in the gold cyanidation process and finds applications in electroplating and as a precursor in the synthesis of other gold compounds. While its aqueous solubility is well-documented, its behavior in organic solvents is less understood. This information is critical for applications in non-aqueous electrochemistry, organic synthesis, and the development of novel extraction and purification processes. The polarity of the solvent plays a significant role, with polar aprotic and protic solvents being of particular interest for dissolving ionic compounds.

Solubility Data

Table 1: Quantitative Solubility of Sodium Cyanide (NaCN) in Various Organic Solvents

| Solvent | Chemical Class | Solubility | Temperature (°C) |

| Methanol | Alcohol (Protic) | 6.44 g / 100 mL | 15 |

| Ethanol | Alcohol (Protic) | 0.97 g / 100 g | 25 |

| Ethanol (95%) | Alcohol (Protic) | 1.92 g / 100 g | 25 |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide (Aprotic) | 1 g / 100 mL | 25 |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide (Aprotic) | 10 g / 100 mL | 95 |

| Formamide | Amide (Protic) | Slightly soluble | Not specified |

| Liquid Ammonia | Inorganic | Soluble | Not specified |

Note: The data presented is for Sodium Cyanide (NaCN) and should be used as an approximation for Sodium Dicyanoaurate(I).

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of an inorganic salt, such as sodium dicyanoaurate(I), in an organic solvent.

Gravimetric Method for Solubility Determination

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

Materials and Equipment:

-

Sodium dicyanoaurate(I)

-

Organic solvent of interest

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Volumetric flasks

-

Pipettes

-

Evaporating dish

-

Drying oven

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of sodium dicyanoaurate(I) to a known volume of the organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature using a shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

-

Sample Withdrawal and Filtration:

-

Allow the solution to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to prevent precipitation.

-

Immediately filter the solution using a syringe filter compatible with the organic solvent to remove any suspended solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered, saturated solution to a pre-weighed evaporating dish.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood, gentle heating, or under reduced pressure) to avoid decomposition of the solute.

-

Once the solvent is fully evaporated, dry the evaporating dish containing the solid residue in a drying oven at an appropriate temperature until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it on an analytical balance.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula: S ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of filtered solution withdrawn) * 100

-

Spectroscopic Method for Solubility Determination

This method is suitable if sodium dicyanoaurate(I) exhibits a characteristic absorbance in the UV-Vis spectrum in the chosen solvent. A calibration curve must first be established.

Materials and Equipment:

-

Sodium dicyanoaurate(I)

-

Organic solvent of interest

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Filtration apparatus

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of known concentration by dissolving a precisely weighed amount of sodium dicyanoaurate(I) in the organic solvent.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).

-

Withdraw and filter a sample of the supernatant as described in the gravimetric method (Section 3.1, step 2).

-

Dilute a known volume of the filtered saturated solution with the organic solvent to bring the absorbance within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility.

-

Visualizations

Experimental Workflow for Gravimetric Solubility Determination

Caption: Workflow for Gravimetric Solubility Determination.

Logical Relationship of Factors Influencing Solubility

Caption: Factors Influencing the Solubility of an Ionic Salt.

Conclusion

While direct quantitative solubility data for sodium dicyanoaurate(I) in organic solvents remains elusive, this guide provides a starting point for researchers by presenting data for the analogous compound, sodium cyanide, and detailing robust experimental methodologies for its determination. The provided protocols for gravimetric and spectroscopic analysis offer reliable means to quantify the solubility of Na[Au(CN)₂] in various organic media. Understanding these solubility characteristics is essential for advancing the application of this gold complex in non-aqueous systems. It is imperative that future research efforts focus on generating and publishing this fundamental data to support further innovation.

An In-depth Technical Guide to the Hazards and Safety Protocols for Handling Sodium Gold Cyanide in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hazards associated with sodium gold cyanide and the essential safety protocols required for its handling in a laboratory environment. Adherence to these guidelines is critical to mitigate risks and ensure the safety of all personnel.

Chemical and Physical Properties

Sodium gold cyanide, with the chemical formula NaAu(CN)₂, is a yellow, water-soluble crystalline solid.[1] It is primarily used in gold plating applications for various components, including electrical parts and jewelry.[1] A summary of its key physical and chemical properties is presented below.

| Property | Value |

| Formula | NaAu(CN)₂ |

| Molecular Weight | 271.99 g/mol |

| Appearance | Yellow, water-soluble crystals |

| Odor | Faint bitter almond-like |

| Melting Point | Decomposes |

| Solubility in Water | Very soluble |

Source: ESPI Metals, MFA Cameo[1][2]

Toxicological Hazards

Sodium gold cyanide is classified as a highly toxic substance and poses a significant health risk. It is fatal if swallowed, inhaled, or in contact with skin.[2] The toxicity is primarily attributed to the cyanide ion, which inhibits cellular respiration.[2][3]

Routes of Exposure and Health Effects:

-

Ingestion: Ingestion of even small amounts can be fatal.[4] An oral dosage of 200-300 mg of soluble cyanide salts can be lethal.[3] Symptoms of ingestion may include nausea, vomiting, and gastrointestinal irritation.[2]

-

Inhalation: Inhalation of dust or fumes is fatal.[2] It can cause rapid breathing, headache, vertigo, and in severe cases, convulsions, coma, and death.[2]

-

Skin and Eye Contact: Fatal if absorbed through the skin.[2] It can cause irritation, rashes, or blistering.[2] Eye contact can lead to corrosive damage.[5]

Symptoms of Acute Cyanide Poisoning: Initial symptoms of exposure can include difficulty breathing, weakness, headache, dizziness, nausea, and vomiting.[6] More severe poisoning can lead to gasping for breath, convulsions, loss of consciousness, and ultimately, death.[7] A characteristic cherry-red skin color may be observed due to high oxygen levels in venous blood.[2]

Occupational Exposure Limits

Regulatory bodies have established permissible exposure limits (PELs) for cyanide compounds in the workplace to protect personnel.

| Agency | Exposure Limit (as CN) | Notes |

| OSHA (PEL) | 5 mg/m³ | 8-hour time-weighted average[8][9] |

| NIOSH (REL) | 5 mg/m³ | 10-minute ceiling limit[8][10] |

| ACGIH (TLV-C) | 5 mg/m³ | Ceiling limit, should not be exceeded at any time[9] |

| IDLH | 25 mg/m³ | Immediately Dangerous to Life or Health[8] |

Safe Handling and Storage Protocols

Strict adherence to the following protocols is mandatory when working with sodium gold cyanide.

Engineering Controls:

-

All work with sodium gold cyanide must be conducted in a properly functioning chemical fume hood.[5]

-

Use of a glove box or other containment systems is recommended for procedures with a high risk of aerosol generation.[5]

Personal Protective Equipment (PPE): A comprehensive set of PPE is required to prevent any contact with the substance.[11]

-

Hand Protection: Chemical-resistant gloves, such as nitrile, are required. Double gloving is recommended.[4]

-

Eye Protection: NIOSH-approved safety goggles and a face shield should be worn where there is a splash or dust hazard.[4]

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are the minimum requirements.[4] For prolonged use, impervious coveralls are recommended.[12]

-

Respiratory Protection: An approved respirator must be used if there is a potential for exposure above the occupational limits.[13]

Storage Requirements:

-

Store in a dedicated, cool, dry, and well-ventilated area.[13][14]

-

Keep containers tightly sealed to protect from moisture.[13]

-

Store separately from incompatible materials, especially acids, as contact can liberate highly toxic hydrogen cyanide gas.[13][14]

-

The storage area should be locked to restrict unauthorized access.[14]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving sodium gold cyanide.

Spill Response Protocol:

-

Evacuate: Immediately clear the area of all unprotected personnel.[12]

-

Ventilate: Ensure the area is well-ventilated.[13]

-

Contain: Prevent the spill from entering drains and waterways.[12]

-

Absorb: For small spills, cover with a non-combustible absorbent material like vermiculite or sand.[12]

-

Collect: Carefully sweep or shovel the absorbed material into a suitable, labeled container for disposal.[12][15]

-

Decontaminate: Clean the spill area with a pH 10 buffer solution followed by a 10% bleach solution.[6]

First Aid Measures: Immediate medical attention is essential for any exposure to sodium gold cyanide.[16]

-

Inhalation: Remove the individual to fresh air immediately.[2] If breathing is difficult, administer 100% oxygen.[17] If breathing has stopped, provide artificial respiration using a mechanical device; do not use mouth-to-mouth resuscitation.[6]

-

Skin Contact: Immediately remove all contaminated clothing.[12] Flush the affected skin with copious amounts of running water for at least 15-20 minutes.[7][12]

-

Eye Contact: Immediately flush the eyes with large amounts of tepid water for at least 15 minutes, holding the eyelids open.[18][19]

-

Ingestion: If the person is conscious, rinse their mouth with water.[18] Do not induce vomiting.[6]

In all cases of exposure, call emergency services immediately and inform them of the nature of the chemical involved.[2]

Waste Disposal

Sodium gold cyanide and any materials contaminated with it are considered hazardous waste and must be disposed of according to local, state, and federal regulations.[13]

-

Cyanide salts are P-listed wastes, and their empty containers must be collected as hazardous waste.[4]

-

Keep cyanide waste separate from other waste streams.[4]

-

Contact a licensed professional waste disposal service for proper disposal.[18]

Visualizations

Diagram 1: Hazard Summary for Sodium Gold Cyanide

References

- 1. cameo.mfa.org [cameo.mfa.org]

- 2. Gold Sodium Cyanide - ESPI Metals [espimetals.com]

- 3. Sodium cyanide - Wikipedia [en.wikipedia.org]

- 4. uthsc.edu [uthsc.edu]

- 5. acs.org [acs.org]

- 6. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 7. monash.edu [monash.edu]

- 8. nj.gov [nj.gov]

- 9. CYANIDES (as CN) | Occupational Safety and Health Administration [osha.gov]

- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - Sodium cyanide (as CN) [cdc.gov]

- 11. Handling Sodium Cyanide: Safety Precautions in Gold Extraction Processes - The Safety Master - TSM TheSafetyMaster Private Limited [thesafetymaster.com]

- 12. agrcyanide.com [agrcyanide.com]

- 13. Gold Sodium Cyanide - ESPI Metals [espimetals.com]

- 14. unitedchemicalcn.com [unitedchemicalcn.com]

- 15. fishersci.com [fishersci.com]

- 16. Cyanide-Based Gold Plating Solution Instructions | Shor International [ishor.com]